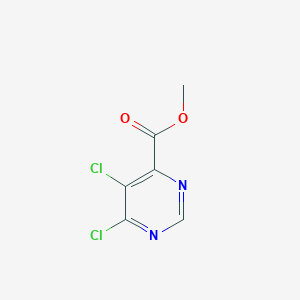
ethyl 6-bromo-5-hydroxypyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 5th position, and an ethyl ester group at the 3rd position of the pyridine ring
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Direcciones Futuras
The future directions for research on ethyl 6-bromo-5-hydroxypyridine-3-carboxylate could involve further exploration of its antiviral activity, particularly against influenza viruses . Additionally, the synthesis process could be optimized, and the compound could be tested against other types of viruses or used in the development of new pharmaceuticals.
Mecanismo De Acción
Target of Action
Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate is a compound with potential antiviral activity
Biochemical Pathways
Given its potential antiviral activity , it may interfere with the life cycle of viruses, but the exact pathways and downstream effects are currently unknown.
Result of Action
Some derivatives of this compound were found to be comparable with known antiviral drugs like ribavirin and arbidol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-hydroxypyridine-3-carboxylate typically involves the bromination of 5-hydroxypyridine-3-carboxylate followed by esterification. One common method involves the reaction of 5-hydroxypyridine-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 6th position. The resulting 6-bromo-5-hydroxypyridine-3-carboxylic acid is then esterified with ethanol under acidic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols.
Comparación Con Compuestos Similares
Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar in structure but with a chlorine atom at the 4th position, which may alter its chemical reactivity and biological activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Contains an indole ring instead of a pyridine ring, leading to different chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can be achieved through a multi-step process involving the bromination of 5-hydroxypyridine-3-carboxylic acid followed by esterification with ethyl alcohol.", "Starting Materials": [ "5-hydroxypyridine-3-carboxylic acid", "Bromine", "Ethyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 5-hydroxypyridine-3-carboxylic acid", "5-hydroxypyridine-3-carboxylic acid is dissolved in water and cooled to 0°C. Bromine is slowly added to the solution with stirring until a yellow color persists. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting precipitate is filtered and washed with water to yield 6-bromo-5-hydroxypyridine-3-carboxylic acid.", "Step 2: Esterification with ethyl alcohol", "6-bromo-5-hydroxypyridine-3-carboxylic acid is dissolved in a mixture of ethyl alcohol and sulfuric acid. The solution is refluxed for 2 hours and then cooled to room temperature. Sodium hydroxide is added to the solution to neutralize the acid and the resulting precipitate is filtered and washed with water to yield ethyl 6-bromo-5-hydroxypyridine-3-carboxylate." ] } | |
Número CAS |
1805573-71-0 |
Fórmula molecular |
C8H8BrNO3 |
Peso molecular |
246.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



